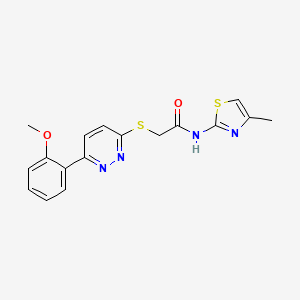

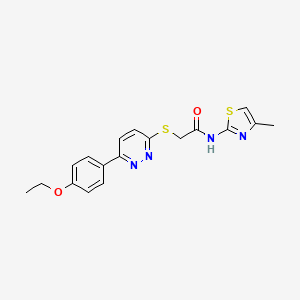

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” involves strategic incorporation of functional groups that contribute to the molecule's activity. For example, studies on related compounds have demonstrated methods for modifying the acetamide group to enhance certain properties, such as antiproliferative activities against cancer cell lines by altering the moiety attached to the pyridazine ring (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class often includes a pyridazine ring substituted with various groups that significantly influence the molecule's overall properties and reactivity. For example, Shibuya et al. (2018) identified a compound with enhanced aqueous solubility and oral absorption by inserting a piperazine unit, highlighting the importance of structural modifications in determining the compound's pharmacokinetic properties (Shibuya et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound class can include cyclocondensation, Friedel-Crafts acylation, and Michael addition reactions. For instance, Mahata et al. (2003) demonstrated the use of a three-carbon synthon for regiospecific synthesis of heterocycles with aldehyde functionality, indicating the compound's versatility in synthesizing diverse chemical structures (Mahata et al., 2003).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

A study explored the synthesis of thieno[2,3-c]pyridazines with potential antibacterial activities, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. These compounds demonstrated promising antibacterial effects, indicating the chemical's potential in developing new antimicrobial agents (Al-Kamali et al., 2014).

Another research avenue involves the creation of novel thiazole derivatives, showcasing a broad spectrum of antimicrobial and anti-inflammatory activities. This implies the compound's structural framework could be advantageous in synthesizing new therapeutics addressing bacterial and inflammatory conditions (Saravanan et al., 2010).

Synthesis of Heterocyclic Compounds

Research on heterocyclic chemistry highlights the compound's role in synthesizing diverse heterocyclic structures with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, suggesting the compound's versatility in medicinal chemistry (Abu‐Hashem et al., 2020).

Enzyme Inhibitory Properties

The compound's derivatives have been evaluated for enzyme inhibitory activities, with some showing promising results against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings open pathways to developing enzyme inhibitors for therapeutic applications, highlighting the compound's potential in drug discovery (Virk et al., 2018).

Antioxidant Activity

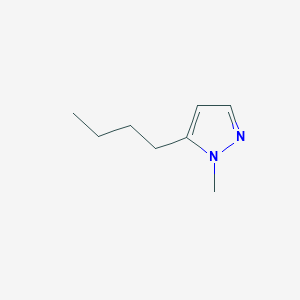

Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the chemical compound , exhibited significant antioxidant activity. This research emphasizes the compound's potential in crafting molecules with antioxidant properties, beneficial for combating oxidative stress-related diseases (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-8-7-13(20-21-16)12-5-3-4-6-14(12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZBQMXLIQFUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)